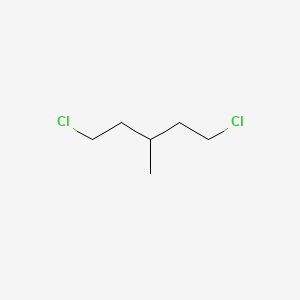
Propiophenone, 3-(benzylamino)-2'-hydroxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a propiophenone backbone with a benzylamino group and a hydroxy group attached to it. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of acetophenone with benzylamine in the presence of a suitable catalyst. The reaction typically requires refluxing the mixture in an appropriate solvent, such as ethanol, for several hours. The product is then isolated and purified through recrystallization.
Another method involves the use of Friedel-Crafts acylation, where benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms propiophenone, which can then be further modified to introduce the benzylamino and hydroxy groups.
Industrial Production Methods
On an industrial scale, the production of Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. The final product is typically obtained through crystallization and subsequent drying.
化学反応の分析
Types of Reactions
Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to form an alcohol.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
科学的研究の応用
Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
作用機序
The exact mechanism of action of Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzylamino group may play a role in binding to these targets, while the hydroxy group could be involved in hydrogen bonding interactions.
類似化合物との比較
Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride can be compared with other similar compounds, such as:
Propiophenone: Lacks the benzylamino and hydroxy groups, making it less versatile in chemical reactions.
Benzylamine: Contains only the benzylamino group, lacking the propiophenone backbone.
Hydroxypropiophenone: Contains the hydroxy group but lacks the benzylamino group.
The presence of both the benzylamino and hydroxy groups in Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride makes it unique and potentially more useful in various applications.
特性
| 24206-68-6 | |
分子式 |
C16H18ClNO2 |
分子量 |
291.77 g/mol |
IUPAC名 |
3-(benzylamino)-1-(2-hydroxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15-9-5-4-8-14(15)16(19)10-11-17-12-13-6-2-1-3-7-13;/h1-9,17-18H,10-12H2;1H |
InChIキー |
ZDYMIDKNTKMLQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCCC(=O)C2=CC=CC=C2O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)

![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)

![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
